molecular formula C22H39NO8 B12726998 N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153321-66-5

N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12726998
CAS No.: 153321-66-5
M. Wt: 445.5 g/mol
InChI Key: YZOHSCDGIHXLAQ-BPNKVWISSA-N
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Description

N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a bicyclic heptane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[410]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine
  • 2-hydroxypropane-1,2,3-tricarboxylic acid

Uniqueness

The uniqueness of N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its specific combination of functional groups and its bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

153321-66-5

Molecular Formula

C22H39NO8

Molecular Weight

445.5 g/mol

IUPAC Name

N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H31NO.C6H8O7/c1-6-17(7-2)8-9-18-15-11-14-13(10-12(15)3)16(14,4)5;7-3(8)1-6(13,5(11)12)2-4(9)10/h12-15H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,15+;/m0./s1

InChI Key

YZOHSCDGIHXLAQ-BPNKVWISSA-N

Isomeric SMILES

CCN(CC)CCO[C@@H]1C[C@@H]2[C@H](C2(C)C)C[C@@H]1C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1CC2C(C2(C)C)CC1C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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